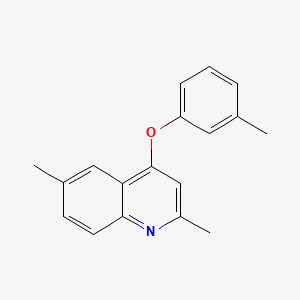
N-(2-methoxyethyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
"N-(2-methoxyethyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide" is a chemical compound synthesized through advanced organic synthesis methods. Its structure and properties have been studied in various scientific contexts, notably for its potential in pharmacological applications.
Synthesis Analysis
The synthesis of similar compounds often involves condensation reactions, utilizing amines and acids, or their derivatives. For instance, Lu et al. (2021) describe the synthesis of a related compound through condensation of specific acids with amines, highlighting a method that may be applicable to our compound of interest (Lu et al., 2021).
Molecular Structure Analysis
The molecular structure is typically analyzed using techniques like X-ray diffraction. This can reveal the arrangement of atoms and the geometry of the molecule. For example, research by Lu et al. (2021) detailed the crystal structure of a related compound, providing insights into molecular conformation and interactions (Lu et al., 2021).
Chemical Reactions and Properties
Compounds like this often exhibit specific reactivity patterns due to their functional groups. For example, Beiginejad and Nematollahi (2014) explored the electrochemical synthesis of sulfonamide derivatives, a process that might be relevant for synthesizing or modifying compounds with similar structural features (Beiginejad & Nematollahi, 2014).
Eigenschaften
IUPAC Name |
N-(2-methoxyethyl)-4-morpholin-4-ylsulfonylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O5S2/c1-18-5-2-13-12(15)11-8-10(9-20-11)21(16,17)14-3-6-19-7-4-14/h8-9H,2-7H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIFZBJCYWFUTOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC(=CS1)S(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1,3-benzothiazol-2-yl)-5-propyl-4-{[(tetrahydro-2-furanylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5611196.png)
![4-(2-{2-[1-(4-piperidinyl)-1H-1,2,3-triazol-4-yl]-1H-imidazol-1-yl}ethyl)morpholine dihydrochloride](/img/structure/B5611202.png)
![{3-(cyclopropylmethyl)-1-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl}methanol](/img/structure/B5611209.png)
![3-{2-[2-(3-fluorophenyl)-1-azepanyl]-2-oxoethyl}-2,4-imidazolidinedione](/img/structure/B5611221.png)
![2-cyano-5-(2-furyl)-4-methyl-N-[3-(trifluoromethyl)phenyl]-2,4-pentadienamide](/img/structure/B5611234.png)
![N-[(2R)-3,4-dihydro-2H-chromen-2-ylmethyl]-2-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5611242.png)
![(4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}phenyl)dimethylamine](/img/structure/B5611253.png)


![3-{2-[4-(2-methoxyphenoxy)piperidin-1-yl]-2-oxoethyl}-5,5-dimethyl-1,3-oxazolidine-2,4-dione](/img/structure/B5611270.png)
![8-(cyclopropylmethyl)-N-(4-methylbenzyl)-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxamide](/img/structure/B5611278.png)
![1-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]indoline](/img/structure/B5611294.png)
![8-glycyl-3-[2-(4-isopropyl-1-piperazinyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B5611300.png)
![4-{[(4-biphenylyloxy)acetyl]amino}benzamide](/img/structure/B5611307.png)